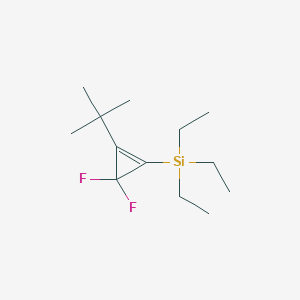![molecular formula C22H26O2 B12600904 1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) CAS No. 649757-86-8](/img/structure/B12600904.png)
1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is an organic compound with a complex structure that includes two phenyl rings connected by an ethane bridge, each phenyl ring further bonded to a 2-methylpropan-1-one group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) typically involves a multi-step process. One common method is the condensation reaction between 4,4’-dihydroxybenzophenone and 1,2-dibromoethane in the presence of a base, followed by the addition of 2-methylpropan-1-one groups through a Friedel-Crafts acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-phenylethan-1-one): Similar structure but with phenylethanone groups instead of methylpropanone groups.
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one): Contains hydroxy groups, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propriétés
Numéro CAS |
649757-86-8 |
|---|---|
Formule moléculaire |
C22H26O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]ethyl]phenyl]propan-1-one |
InChI |
InChI=1S/C22H26O2/c1-15(2)21(23)19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22(24)16(3)4/h7-16H,5-6H2,1-4H3 |
Clé InChI |
XNNBZJZLHOPMCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
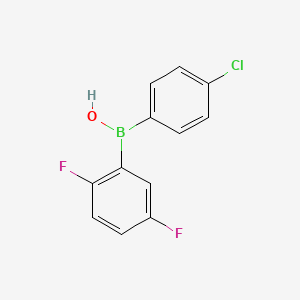

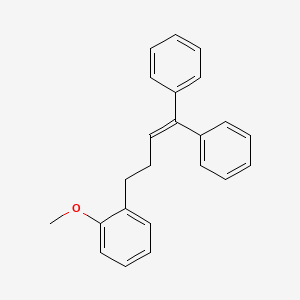
propanedinitrile](/img/structure/B12600860.png)
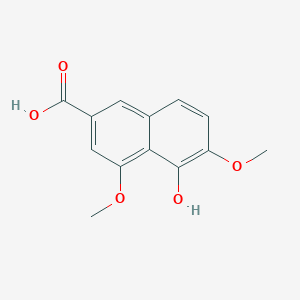
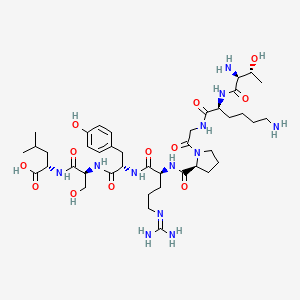
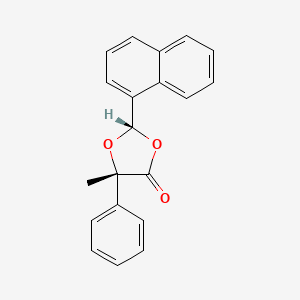
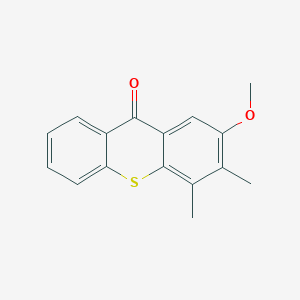
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
